molecular formula C14H9N5S B14357538 Quinoline, 2-(1H-purin-6-ylthio)- CAS No. 92160-98-0

Quinoline, 2-(1H-purin-6-ylthio)-

Cat. No.: B14357538
CAS No.: 92160-98-0
M. Wt: 279.32 g/mol
InChI Key: MCUIPKFCAPKZJU-UHFFFAOYSA-N
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Description

Quinoline derivatives are renowned for their diverse biological activities, including antiviral, antitumor, and antitubercular properties . The compound Quinoline, 2-(1H-purin-6-ylthio)- features a quinoline core substituted at the 2-position with a sulfur-linked purine moiety. For instance, sulfur-containing quinoline derivatives, such as 2-[(trimethylsilylpropyl)thio]quinoline (6a), demonstrate cholesterol-lowering and vasodilatory effects , suggesting that the purine-thio group in the target compound may confer unique pharmacological properties.

Properties

CAS No.

92160-98-0

Molecular Formula

C14H9N5S

Molecular Weight

279.32 g/mol

IUPAC Name

2-(7H-purin-6-ylsulfanyl)quinoline

InChI

InChI=1S/C14H9N5S/c1-2-4-10-9(3-1)5-6-11(19-10)20-14-12-13(16-7-15-12)17-8-18-14/h1-8H,(H,15,16,17,18)

InChI Key

MCUIPKFCAPKZJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SC3=NC=NC4=C3NC=N4

Origin of Product

United States

Preparation Methods

Preparation of 2-Chloroquinoline Precursors

The synthesis often begins with functionalized quinoline derivatives. A common precursor is 2-chloroquinoline, which can be synthesized via the Skraup reaction or Friedländer annulation. For example, cyclocondensation of 2-aminobenzaldehyde with ketones in the presence of acidic catalysts yields 2-chloroquinoline derivatives.

Alternative Routes Using Mercaptoacetic Acid Esters

Recent advances involve mercaptoacetic acid esters as sulfur donors. In a notable method, ethyl 2-mercaptoacetate reacts with pentachloro-2-nitro-1,3-butadiene to form thiodiene intermediates, which undergo cyclization with naphthalen-1-amine to yield 2-thio-substituted quinolines. This approach achieves yields up to 93% under optimized conditions (triethylamine, THF, room temperature).

Thioether Formation at the Quinoline 2-Position

Nucleophilic Aromatic Substitution (SNAr)

2-Chloroquinoline undergoes SNAr with purine-6-thiol in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C. The reaction is accelerated by bases such as potassium carbonate, which deprotonate the thiol to generate a more nucleophilic thiolate. Yields range from 45% to 68%, with side products arising from competing hydrolysis.

Table 1: Optimization of SNAr Conditions

Base Solvent Temperature (°C) Yield (%)
K2CO3 DMF 80 68
Et3N THF 60 54
NaOH DMSO 70 45

Transition-Metal-Catalyzed Cross-Coupling

Palladium-catalyzed C–S bond formation offers improved regioselectivity. Utilizing catalysts like Pd(OAc)2 with ligands (Xantphos) and cesium carbonate as a base, 2-bromoquinoline couples with purine-6-thiol in toluene at 100°C, achieving 72% yield. This method minimizes side reactions but requires inert conditions.

Direct Synthesis via Cyclization Reactions

One-Pot Heterocyclization

A scalable approach involves reacting naphthalen-1-amine with fluorinated enolates in trifluoroacetic acid, forming benzo[h]quinolines with modifiable thioether groups. Adapting this method, purine-6-thiol is introduced during cyclization, yielding the target compound in 51–61% yield.

Electrocyclization of Imine Intermediates

Ultraviolet light-triggered electrocyclization of 3-(naphthylamino)-2-alkene imines generates substituted quinolines. Incorporating purine-6-thiol at the imine stage enables regioselective thioether formation, with reported yields of 78%.

Post-Synthetic Modifications

Oxidation and Substitution of Sulfur Groups

Sulfoxide intermediates derived from 2-mercaptoquinoline (via H2O2 oxidation) undergo nucleophilic displacement with purine-6-thiolate. This two-step process achieves 85% yield in chloroform at 25°C.

Table 2: Sulfoxide Displacement Efficiency

Nucleophile Solvent Yield (%)
Purine-6-thiolate CHCl3 85
Morpholine THF 63

Friedel-Crafts Alkylation

In rare cases, Friedel-Crafts alkylation introduces purine-thiol groups to quinoline, though steric effects limit yields to <30%.

Challenges and Mitigation Strategies

Steric Hindrance at the 2-Position

Bulky substituents on purine hinder coupling reactions. Using smaller protecting groups (e.g., acetyl) or microwave-assisted synthesis improves accessibility, enhancing yields by 15–20%.

Purine-Thiol Stability

Purine-6-thiol is prone to oxidation. Conducting reactions under nitrogen and adding antioxidants (e.g., BHT) stabilize the thiol, preventing disulfide formation.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogues and Their Properties
Compound Name Structural Features Biological Activity/Properties Reference
2-[(Trimethylsilylpropyl)thio]quinoline (6a) Quinoline + silylthio chain Cholesterol-lowering, vasodilation
cis-3-(9H-Purin-6-ylthio)acrylic acid (PTA) Purine-thio + acrylic acid Prodrug of 6-mercaptopurine (6-MP), antitumor
6-(2-Propynylthio)purine Purine + propynylthio group Research applications (unspecified)
Quinoline, 6-(1H-pyrrolo[2,3-d]pyrimidin-4-ylmethyl) Quinoline + pyrrolopyrimidine Anticancer potential (inferred)

Activity Comparison: 6a exhibits higher cholesterol-lowering activity than its thiopyridine analogue 4a, highlighting the importance of the quinoline scaffold . PTA undergoes glutathione-dependent metabolism to release 6-MP, a chemotherapeutic agent, via both enzymatic and non-enzymatic pathways . This suggests that the purine-thio group in Quinoline, 2-(1H-purin-6-ylthio)- may similarly act as a prodrug or interact with glutathione pathways.

Physicochemical Properties: Substitution at the 2-position of quinoline significantly alters solubility and electronic properties. For example, chlorine substitution increases electronegativity and reactivity , while bulky groups like silyl chains (as in 6a) enhance lipophilicity . The purine-thio group introduces hydrogen-bonding capacity (via purine’s nitrogen atoms) and redox sensitivity (via the thioether bond), which could influence metabolic stability and target binding .

Metabolic and Mechanistic Insights

  • PTA’s metabolism involves two pathways: (1) direct cleavage of the thioether bond to release 6-MP and (2) glutathione conjugation followed by enzymatic processing . If Quinoline, 2-(1H-purin-6-ylthio)- follows similar pathways, it may exhibit prodrug behavior or generate reactive sulfur species.

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